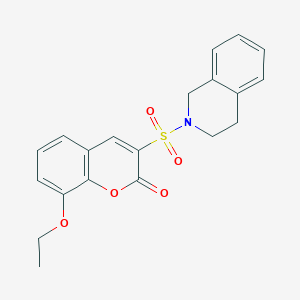
8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one (abbreviated as 8-EO-THIQ) is a small molecule that has been studied for its potential use in various scientific research applications. 8-EO-THIQ is a derivative of tetrahydroisoquinoline, a type of alkaloid found in plants, and has been found to have interesting biological properties.
科学的研究の応用
8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one has been studied for its potential use in various scientific research applications. It has been found to have potential applications in the study of cancer, inflammation, and metabolic disorders. It has also been studied for its potential use as an antidepressant and anxiolytic.
作用機序
The exact mechanism of action of 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is not yet known, however, it is thought to act through a variety of mechanisms. It has been found to interact with various receptors in the brain, such as serotonin and dopamine receptors, as well as certain ion channels. It is also thought to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, as well as modulate the activity of certain receptors, such as serotonin and dopamine receptors. It has also been found to have anti-inflammatory and anti-cancer properties, as well as potential antidepressant and anxiolytic properties.
実験室実験の利点と制限
The use of 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. One limitation, however, is that the exact mechanism of action of this compound is not yet known, making it difficult to predict the exact effects that it may have on a given system.
将来の方向性
There are a number of potential future directions for 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one research. One potential direction is to further investigate the exact mechanism of action of this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of cancer, inflammation, and metabolic disorders. Additionally, further research could be done to explore the potential side effects of this compound and to develop methods to reduce or eliminate these side effects. Finally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new drugs or in the study of other biological processes.
合成法
8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be synthesized using a number of different methods. One method is a three-step synthesis that involves the reaction of a 2-amino-3-ethoxy-1,4-dihydroisoquinoline with a sulfonyl chloride, followed by reaction with sodium hydroxide and then reaction with a chromene. This method yields this compound in high yields and is relatively simple to perform.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-25-17-9-5-8-15-12-18(20(22)26-19(15)17)27(23,24)21-11-10-14-6-3-4-7-16(14)13-21/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXVLIZYHNVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-tert-butyl-5-[3-(morpholin-4-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511208.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6511219.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B6511250.png)


![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)
![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)
![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)
